Guanosina, 5'-amino-5'-desoxi-

Descripción general

Descripción

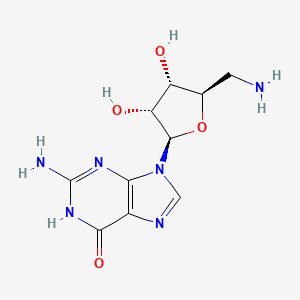

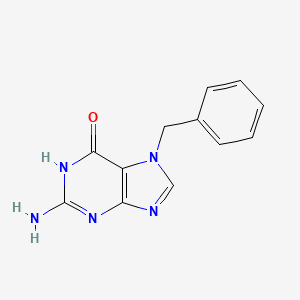

Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It is functionally related to guanine . When guanine is attached by its N9 nitrogen to the C1 carbon of a deoxyribose ring, it is known as deoxyguanosine .

Synthesis Analysis

The synthesis of the 5’-amino-2’,5’-dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction .Molecular Structure Analysis

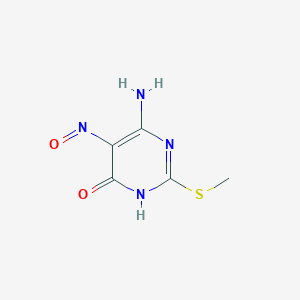

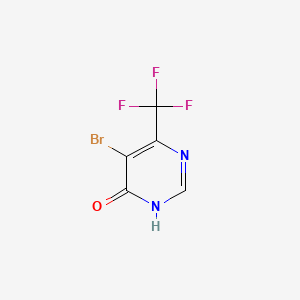

The molecular structure of Guanosine, 5’-amino-5’-deoxy- is described by the IUPAC name (2R,3R,4S,5R)-2-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol .Chemical Reactions Analysis

Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons — that endows them with a considerable functional versatility .Physical and Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform .Aplicaciones Científicas De Investigación

Nanotecnología

En nanotecnología, 5'-Amino-5'-desoxiguanosina se puede utilizar para crear materiales nano-bio híbridos. Por ejemplo, puede estar involucrada en la fabricación in situ desencadenada por la luz de nanopartículas de plata uniformes dentro de un hidrogel .

Formación de Hidrogel

Las propiedades de autoensamblaje de los derivados de guanosina, incluyendo 5'-Amino-5'-desoxiguanosina, permiten la formación de hidrogeles. Estos hidrogeles tienen aplicaciones potenciales en sistemas de administración de fármacos y ingeniería de tejidos debido a su biocompatibilidad y propiedades mecánicas .

Mecanismo De Acción

Target of Action

5’-Amino-5’-deoxy-guanosine (5’-NH2-Guo) is an analogue of guanosine . It interacts with the same targets as guanosine, which include various enzymes involved in signal transduction pathways . Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP), which are key factors in these pathways .

Mode of Action

5’-NH2-Guo is used for receptor mapping studies or as a starting material for N-phosphorylation reactions or the chemical introduction of reporter groups in the 5’-position of the ribose . This suggests that it interacts with its targets by substituting for guanosine in biochemical reactions, potentially altering the outcomes of these reactions.

Biochemical Pathways

For instance, guanosine nucleotides play a crucial role in the biosynthesis of GDP-l-fucose , a substrate for the biosynthesis of fucosyloligosaccharide . Therefore, 5’-NH2-Guo might influence this and other related pathways.

Result of Action

For example, guanosine and its derivatives are involved in numerous cellular processes, including signal transduction, protein synthesis, and cell growth and differentiation . Therefore, 5’-NH2-Guo could potentially influence these processes.

Action Environment

The action, efficacy, and stability of 5’-NH2-Guo could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in certain solvents . For longer storage periods, it is recommended to be stored in the freezer, preferably in freeze-dried form .

Safety and Hazards

Direcciones Futuras

Guanosine and its derivatives have been used for designing functional supramolecular assemblies. Many programs have been launched to fine-tune the chemical properties of guanine derivatives, to make them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .

Análisis Bioquímico

Biochemical Properties

Guanosine, 5’-amino-5’-deoxy-, participates in several biochemical reactions. It interacts with enzymes such as guanosine-inosine kinase and guanine phosphoribosyltransferase. These interactions are crucial for the phosphorylation and conversion of guanosine into guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . The compound’s role in these reactions highlights its importance in nucleotide metabolism and cellular energy balance.

Cellular Effects

Guanosine, 5’-amino-5’-deoxy-, influences various cellular processes. It affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, a secondary messenger involved in signal transduction . Additionally, it impacts gene expression by serving as a precursor for nucleotides that are incorporated into RNA and DNA. This compound also plays a role in cellular metabolism by participating in the synthesis of nucleotides, which are essential for cell growth and division.

Molecular Mechanism

The molecular mechanism of guanosine, 5’-amino-5’-deoxy-, involves its binding interactions with specific enzymes and proteins. It acts as a substrate for guanosine-inosine kinase, which phosphorylates it to form guanosine monophosphate . This phosphorylation is a key step in the nucleotide salvage pathway, allowing cells to efficiently recycle nucleotides. Additionally, guanosine, 5’-amino-5’-deoxy-, can inhibit or activate certain enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of guanosine, 5’-amino-5’-deoxy-, can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or high temperatures can lead to degradation . Long-term effects on cellular function include alterations in nucleotide levels and potential impacts on cell viability and proliferation.

Dosage Effects in Animal Models

The effects of guanosine, 5’-amino-5’-deoxy-, vary with different dosages in animal models. At low doses, it may enhance cellular functions by providing essential nucleotides for DNA and RNA synthesis. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential cytotoxicity . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

Guanosine, 5’-amino-5’-deoxy-, is involved in several metabolic pathways. It is a key intermediate in the purine nucleotide biosynthesis pathway, where it is converted into guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These nucleotides are essential for various cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction.

Transport and Distribution

Within cells, guanosine, 5’-amino-5’-deoxy-, is transported and distributed by specific transporters and binding proteins. These transporters facilitate its uptake and localization within different cellular compartments . The compound’s distribution is crucial for its function, as it needs to be available in specific regions of the cell to participate in biochemical reactions.

Subcellular Localization

Guanosine, 5’-amino-5’-deoxy-, is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, as it needs to be in proximity to specific enzymes and substrates . Post-translational modifications and targeting signals may direct it to specific organelles, ensuring its proper function within the cell.

Propiedades

IUPAC Name |

2-amino-9-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYSPSHBRXOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296273 | |

| Record name | NSC108608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-84-7 | |

| Record name | NSC108608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC108608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

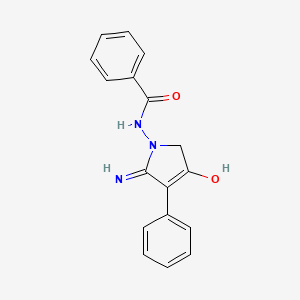

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)

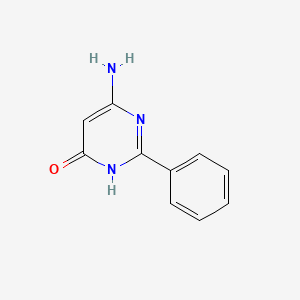

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)